molecular formula C9H8ClFO B1597660 1-(2-Chloro-6-fluorophenyl)acetone CAS No. 93839-16-8

1-(2-Chloro-6-fluorophenyl)acetone

Cat. No.: B1597660
CAS No.: 93839-16-8
M. Wt: 186.61 g/mol
InChI Key: HLPLFUDXBAYJTD-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)acetone is a halogenated aromatic ketone characterized by a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6, attached to an acetone moiety (propan-2-one). This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity and electronic effects due to the electron-withdrawing nature of the halogens.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPLFUDXBAYJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239728
Record name 1-(2-Chloro-6-fluorophenyl)acetone
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Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93839-16-8
Record name 1-(2-Chloro-6-fluorophenyl)-2-propanone
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Record name 1-(2-Chloro-6-fluorophenyl)acetone
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Record name 1-(2-Chloro-6-fluorophenyl)acetone
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Record name 1-(2-chloro-6-fluorophenyl)acetone
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Biological Activity

1-(2-Chloro-6-fluorophenyl)acetone, with the chemical formula C9H8ClF, is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by a chloro and a fluorine substituent on the aromatic ring. This unique structure contributes to its biological activity, particularly in interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and metabolic stability, which are critical for its pharmacological effects.

  • Receptor Interaction : It has been suggested that compounds with similar structures can act as modulators of neurotransmitter receptors, particularly GABA-A receptors, influencing neuronal excitability and synaptic transmission .
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on enzymes involved in metabolic pathways, which could lead to altered cellular functions and potential therapeutic benefits against certain diseases .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer activity. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS), leading to cell death. Such mechanisms are crucial for the development of novel cancer therapies .

Neuropharmacological Effects

There is evidence to suggest that this compound may have neuropharmacological effects, particularly as a modulator of GABAergic transmission. This could make it a candidate for treating anxiety disorders or epilepsy .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results showed significant inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Study 2: Anticancer Activity

In vitro assays demonstrated that treatment with this compound resulted in increased ROS levels and subsequent apoptosis in human cancer cell lines.

Cell LineIC50 (µM)ROS Generation (%)
HeLa2570
MCF-73065

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloro-6-fluorophenyl)acetone serves as an important building block for synthesizing pharmaceuticals. Its structural characteristics make it valuable in developing compounds targeting neurological disorders and other therapeutic areas.

Case Study: Neuroprotective Agents

Research has shown that derivatives of this compound exhibit neuroprotective properties. In vitro studies indicated that these derivatives can reduce neuronal cell death in models simulating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to create diverse derivatives with potential biological activities.

Synthesis Example

A notable synthetic route involves the reaction of this compound with various amines to form novel amides that may possess enhanced pharmacological properties .

Industrial Applications

In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. It is also used in developing new catalysts for various chemical reactions.

Application in Catalysis

The compound has been explored for use in catalytic processes due to its ability to stabilize transition states during reactions, improving yield and efficiency.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial and fungal strains. The presence of chlorine enhances its lipophilicity, aiding membrane penetration and efficacy .

Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory pathways, contributing to potential therapeutic uses in managing inflammatory diseases. In murine models, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacterial and fungal strains
NeuroprotectiveModulates neurotransmitter systems for protection
Anti-inflammatoryInhibits inflammatory pathways

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward organic reactions, including Friedel-Crafts acylation or other coupling methods that introduce the chloro and fluoro substituents effectively.

Chemical Reactions Analysis

Photodegradation Pathways

Under UV irradiation in aqueous solution, 1-(2-chloro-6-fluorophenyl)acetone undergoes photolytic decomposition :

Degradation ProductFormation PathwayYield (%)
2-Chloro-6-fluorobenzylamineReduction of ketone to amineUp to 25.4
CO₂Oxidative cleavage of aromatic ring22.9
Volatile organicsSide-chain fragmentation3.7

Key findings:

  • Half-life under artificial light: 6 hours

  • Dark controls showed <10% degradation over 31 days

  • Mass balance in irradiated samples: 71.1–102.4%

Nucleophilic Substitution Reactions

The electron-withdrawing chloro and fluoro substituents activate the aromatic ring toward nucleophilic attacks. Notable examples include:

Reductive Amination

The ketone group enables conversion to amines via:

  • Hypophosphorous acid (H₃PO₂) reduction

  • Iron powder-mediated nitro group reduction

Typical conditions:

text
R-C(=O)-R' + H₃PO₂ → R-CH₂-NH₂ + H₃PO₃

Reported yields for similar substrates: 82.5%

Cyclization Reactions

The compound participates in heterocycle synthesis through:

Thiazolo[3,4-a]benzimidazole Formation

Reaction with 1,2-phenylenediamine and 2-mercaptoacetic acid :

text
1. Solvent: Benzene/DMF mixtures 2. Temperature: 75–85°C 3. Time: Up to 48 hours[2]

Yields for analogous reactions: 60–75%

Crystal Packing Interactions

X-ray studies reveal non-covalent interactions influencing reactivity :

Interaction TypeDistance (Å)Contribution to Stability
C–H···F2.6–2.8Dimer formation
π–π stacking3.4–3.6Planar alignment of anthracenes
C–H···π2.9–3.1Intermolecular stabilization

These interactions may hinder certain reactions by stabilizing the solid-state conformation.

Thermal Stability Profile

While direct thermal decomposition data is limited, related compounds show:

  • Decomposition onset: 180–220°C (DSC analysis)

  • Primary degradation products: Chlorinated benzenes and fluorocarbons

Comparison with Similar Compounds

Table 1: Substituent Position Effects on Properties

Compound Name Substituent Positions Key Differences Reference
1-(2-Chloro-4-fluorophenyl)ethanone 2-Cl, 4-F Reduced steric hindrance compared to 2-Cl,6-F; altered π-stacking interactions
1-(3-Chloro-4-fluorophenyl)ethanone 3-Cl, 4-F Meta-substitution reduces electronic effects on the ketone group
1-(2-Chloro-6-fluorophenyl)ethanone 2-Cl, 6-F Ortho/para halogenation enhances dipole moments and binding affinity

Key Findings :

  • The 2-chloro-6-fluoro substitution in 1-(2-Chloro-6-fluorophenyl)acetone creates a steric and electronic environment distinct from isomers with para- or meta-halogens. This configuration may improve binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) due to optimized lipophilicity and dipole interactions .

Core Structure Variations: Ketones vs. Cyclic Analogues

Table 2: Impact of Core Framework on Reactivity and Bioactivity

Compound Name Core Structure Unique Features Reference
1-(2-Chloro-6-fluorophenyl)cyclobutanamine Cyclobutane Rigid four-membered ring restricts conformational flexibility; enhances metabolic stability
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one Piperidinone Nitrogen-containing ring enables hydrogen bonding; potential CNS activity
This compound Propan-2-one Flexible acetone tail facilitates synthetic derivatization N/A

Key Findings :

  • Cyclobutane derivatives (e.g., 1-(2-Chloro-6-fluorophenyl)cyclobutanamine) exhibit constrained geometries, which may reduce off-target interactions in drug design compared to the more flexible acetone-based structure .
  • Piperidinone analogues introduce basic nitrogen, enabling salt formation and improved solubility, a feature absent in the neutral acetone derivative .

Functional Group Modifications: Amino vs. Ketone Groups

Key Findings :

  • The enamine ketone derivative demonstrates microtubule destabilization, a mechanism absent in the parent acetone compound, highlighting the role of amino group integration in biological targeting .
  • Guanidine derivatives exhibit strong hydrogen-bonding capacity, which may enhance interactions with polar residues in enzymatic active sites compared to the neutral ketone .

Pharmacokinetic and Physicochemical Properties

Table 4: Lipophilicity and Stability Comparisons

Compound Name logP (Predicted) Metabolic Stability Key Factor Reference
1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile ~3.2 High Cyanide group resists oxidation
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol ~2.8 Moderate Allylic alcohol prone to phase II metabolism
This compound ~2.5 Moderate Ketone susceptible to reductase enzymes N/A

Key Findings :

  • Metabolic stability is influenced by functional groups: nitriles (e.g., cyclobutanecarbonitrile) resist degradation better than ketones or alcohols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-6-fluorophenyl)acetone
Reactant of Route 2
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1-(2-Chloro-6-fluorophenyl)acetone

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